molecular formula C8H12N2O B1457227 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one CAS No. 64921-99-9

3-methyl-1-(1H-pyrazol-1-yl)butan-2-one

Cat. No.: B1457227
CAS No.: 64921-99-9
M. Wt: 152.19 g/mol
InChI Key: DRVFJQHOFFMVEU-UHFFFAOYSA-N
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Description

“3-methyl-1-(1H-pyrazol-1-yl)butan-2-one” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12N2O/c1-7(2)8(11)6-10-5-3-4-9-10/h3-5,7H,6H2,1-2H3 . This indicates that the molecule consists of a pyrazole ring attached to a butanone group with a methyl group at the third carbon .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 152.2 . The InChI code is 1S/C8H12N2O/c1-7(2)8(11)6-10-5-3-4-9-10/h3-5,7H,6H2,1-2H3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis with 3-Hydroxy-1H-pyrazoles

    1-Substituted 3-hydroxy-1H-pyrazoles react with chloroform, NaOH, and aceton resp. butan-2-one O-regiospecifically to yield various acids and esters. These substances demonstrate biological effects such as protection against shock and ADP-induced thromboembolism, reduction of serum lipids, and improvement of blood flow (Dorn & Ozegowski, 1998).

  • Synthesis and Structural Study

    A procedure for synthesizing 1-(buta-1,3-dien-1-yl)-1H-pyrazoles and studying their behavior in Diels-Alder reactions has been developed (Attaryan et al., 2008).

Chemical Analysis and Theory

  • DFT Study of Bipyrazole Derivatives

    A theoretical study using density functional theory explored the inhibition efficiencies and reactive sites of various bipyrazolic-type organic compounds, including derivatives of 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one, as corrosion inhibitors (Wang et al., 2006).

  • Coordination Behavior of a Pyrazole Compound

    A study on the coordination ability of a pyrazole compound with cobalt (II) and nickel (II) nitrates, highlighting the distinct binding modes and the formation of complexes (Gupta et al., 2019).

Biological and Pharmacological Applications

  • Cytotoxic Activity on Tumor Cell Lines

    Research on tridentate bipyrazolic compounds showed cytotoxic properties in vitro on tumor cell lines, with significant effects against specific cell lines (Kodadi et al., 2007).

  • Antimicrobial and Anticancer Activities

    Synthesis of 2-pyrazoline derivatives and their in silico and in vitro studies highlighted antimicrobial and anticancer activities (Rathinamanivannan et al., 2019).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

While specific future directions for “3-methyl-1-(1H-pyrazol-1-yl)butan-2-one” are not available, research into pyrazole derivatives is ongoing due to their diverse biological activities . Future research may focus on synthesizing new pyrazole derivatives, investigating their biological activities, and elucidating their mechanisms of action .

Properties

IUPAC Name

3-methyl-1-pyrazol-1-ylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-7(2)8(11)6-10-5-3-4-9-10/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVFJQHOFFMVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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